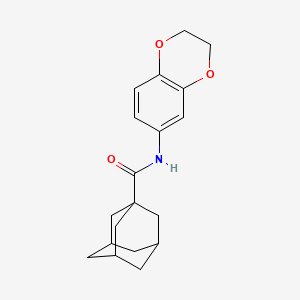
3-(1-benzyl-5-oxo-2-thioxo-4-imidazolidinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-benzyl-5-oxo-2-thioxo-4-imidazolidinyl)propanamide, also known as BITP, is a chemical compound with potential applications in scientific research. It belongs to the class of imidazolidine-2-thione derivatives, which have been studied for their various biological activities. BITP has been found to exhibit interesting properties that make it a promising candidate for further investigation.
作用機序
The mechanism of action of 3-(1-benzyl-5-oxo-2-thioxo-4-imidazolidinyl)propanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the cells. This compound has been found to inhibit the activity of some enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. This compound has also been shown to induce apoptotic cell death in cancer cells, which is a promising mechanism for the development of anticancer drugs.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. This compound has also been found to inhibit the growth and migration of cancer cells, and to reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
3-(1-benzyl-5-oxo-2-thioxo-4-imidazolidinyl)propanamide has several advantages and limitations for lab experiments. One of the advantages is its relatively simple synthesis method, which makes it easily accessible for researchers. This compound also exhibits interesting biological activities that make it a promising candidate for further investigation. However, one of the limitations is its low solubility in water, which can make it difficult to use in some assays. This compound also has not been extensively studied in vivo, which limits its potential applications.
将来の方向性
There are several future directions for the investigation of 3-(1-benzyl-5-oxo-2-thioxo-4-imidazolidinyl)propanamide. One of the directions is the exploration of its potential as a drug candidate for the treatment of various diseases, such as cancer and arthritis. Another direction is the investigation of its mechanism of action, which can provide insights into its biological activities. Further studies are also needed to evaluate the safety and toxicity of this compound in vivo, which is important for its potential clinical applications.
合成法
The synthesis of 3-(1-benzyl-5-oxo-2-thioxo-4-imidazolidinyl)propanamide involves the reaction of 1-benzyl-4,5-dihydro-2-imino-1H-imidazole-5-one with thiourea in the presence of a suitable catalyst. The product is obtained as a white solid, which can be purified by recrystallization. The yield of the reaction can be improved by optimizing the reaction conditions, such as the temperature, solvent, and catalyst.
科学的研究の応用
3-(1-benzyl-5-oxo-2-thioxo-4-imidazolidinyl)propanamide has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit interesting biological activities, such as antioxidant, anti-inflammatory, and antitumor effects. This compound has also been investigated for its potential as a drug candidate for the treatment of various diseases, such as cancer, arthritis, and Alzheimer's disease.
特性
IUPAC Name |
3-(1-benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c14-11(17)7-6-10-12(18)16(13(19)15-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,17)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAAMVXSGCJHCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(NC2=S)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805171 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1-benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol](/img/structure/B5145452.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-bromobenzamide](/img/structure/B5145456.png)

![N-(3,4-dimethylphenyl)-2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5145469.png)

![ethyl 1-[3-(2-isoxazolidinyl)propanoyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5145483.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B5145486.png)
![2-amino-4-(4-bromophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B5145494.png)

![2-{[6-(4-bromophenoxy)hexyl]amino}ethanol](/img/structure/B5145500.png)
![N-(3'-fluoro-3-biphenylyl)-1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5145508.png)
![1-(4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzoyl)-4-piperidinecarboxylic acid](/img/structure/B5145516.png)
![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(2-phenoxyethyl)piperazine](/img/structure/B5145528.png)
![3-{1-[(4-ethoxyphenyl)acetyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5145529.png)